molecular formula C25H23N3O7 B11296514 Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11296514
M. Wt: 477.5 g/mol
InChI Key: VYJMHDQRSPOYEG-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of furan, methoxyphenyl, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the imidazolidinone core with a furan-2-ylmethyl halide.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride.

    Formation of the benzoate ester: This final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-[(furan-2-ylmethyl)sulfamoyl]benzoate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole

Uniqueness

Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O7

Molecular Weight

477.5 g/mol

IUPAC Name

methyl 4-[[2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O7/c1-33-19-6-3-5-18(13-19)28-23(30)21(27(25(28)32)15-20-7-4-12-35-20)14-22(29)26-17-10-8-16(9-11-17)24(31)34-2/h3-13,21H,14-15H2,1-2H3,(H,26,29)

InChI Key

VYJMHDQRSPOYEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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